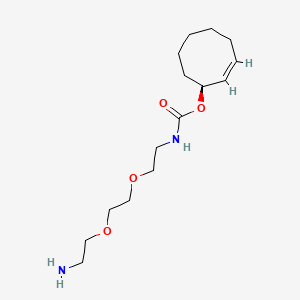
(S)-Tco-peg2-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tco-peg2-NH2 is a chemical compound that belongs to the class of tetrazine-trans-cyclooctene (TCO) derivatives. This compound is characterized by the presence of a polyethylene glycol (PEG) linker and an amine group (NH2). The (S)-enantiomer indicates that the compound has a specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This compound is often used in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tco-peg2-NH2 typically involves several steps:
Synthesis of TCO Derivative: The initial step involves the synthesis of the TCO derivative. This can be achieved through the reaction of cyclooctene with a suitable reagent to introduce the tetrazine moiety.
PEGylation: The next step involves the attachment of the polyethylene glycol (PEG) linker to the TCO derivative. This is usually done through a nucleophilic substitution reaction.
Introduction of Amine Group: The final step involves the introduction of the amine group (NH2) to the PEGylated TCO derivative. This can be achieved through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Tco-peg2-NH2 undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The tetrazine moiety in this compound can undergo inverse electron-demand Diels-Alder reactions with strained alkenes or alkynes.
Substitution Reactions: The amine group (NH2) can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Cycloaddition Reactions: Common reagents include strained alkenes or alkynes. The reaction typically occurs under mild conditions and can be performed in aqueous or organic solvents.
Substitution Reactions: Common reagents include alkyl halides or acyl chlorides. The reaction conditions may vary depending on the specific electrophile used.
Major Products:
Cycloaddition Reactions: The major products are typically cycloadducts formed through the reaction of the tetrazine moiety with strained alkenes or alkynes.
Substitution Reactions: The major products are typically substituted amines formed through the reaction of the amine group with electrophiles.
Applications De Recherche Scientifique
(S)-Tco-peg2-NH2 has a wide range of scientific research applications, including:
Chemistry: It is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Biology: It is used in cell imaging and tracking studies due to its ability to undergo specific and rapid reactions with biomolecules.
Medicine: It is used in drug delivery systems and targeted therapies due to its ability to selectively react with specific biomolecules.
Industry: It is used in the development of advanced materials and nanotechnology due to its unique reactivity and functional properties.
Mécanisme D'action
The mechanism of action of (S)-Tco-peg2-NH2 involves its ability to undergo specific chemical reactions with biomolecules. The tetrazine moiety can undergo inverse electron-demand Diels-Alder reactions with strained alkenes or alkynes, leading to the formation of stable cycloadducts. This allows for the selective labeling and tracking of biomolecules in living systems. The amine group (NH2) can also participate in nucleophilic substitution reactions, allowing for the modification of biomolecules.
Molecular Targets and Pathways: The molecular targets of this compound include strained alkenes or alkynes present in biomolecules. The pathways involved include the inverse electron-demand Diels-Alder reaction and nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
®-Tco-peg2-NH2: The ®-enantiomer of Tco-peg2-NH2, which has a different stereochemistry.
Tco-peg2-NH2: The racemic mixture of Tco-peg2-NH2, which contains both (S)- and ®-enantiomers.
Tco-peg3-NH2: A similar compound with a longer PEG linker.
Uniqueness: (S)-Tco-peg2-NH2 is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biomolecules. The presence of the PEG linker and amine group also provides additional functional properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C15H28N2O4 |
|---|---|
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h4,6,14H,1-3,5,7-13,16H2,(H,17,18)/b6-4+/t14-/m1/s1 |
Clé InChI |
XKCMSPBOQGHDQV-YVARQFDVSA-N |
SMILES isomérique |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCN |
SMILES canonique |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


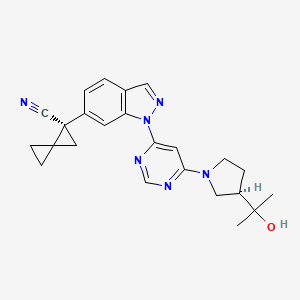
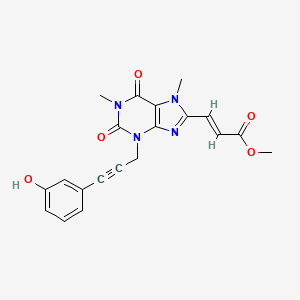

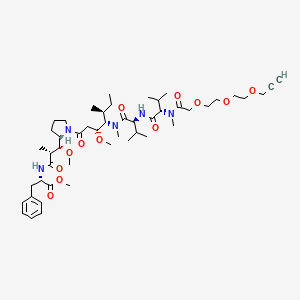
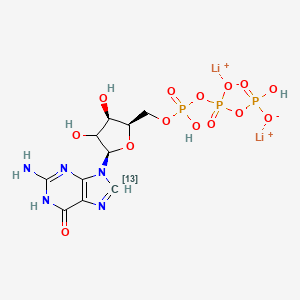
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)


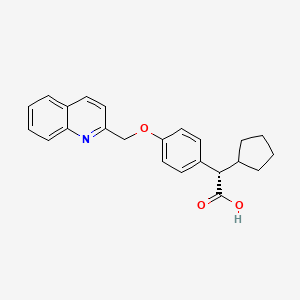
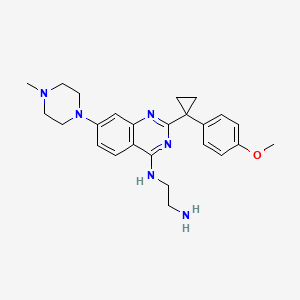

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
